The synthesis of (R)-(+)-Norverapamil Hydrochloride has been explored through various methodologies. One notable approach involves the use of chiral synthesis techniques to ensure the production of the specific enantiomer. A patented method outlines a multi-step synthesis process that includes reactions involving quaternary ammonium salts and various organic solvents to achieve the desired compound .
Key steps in the synthesis include:
The molecular formula of (R)-(+)-Norverapamil Hydrochloride is C23H31N2O4·HCl. Its structure features a complex arrangement typical of calcium channel blockers, characterized by:
The 3D conformation can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, which provides insights into its stereochemistry and spatial arrangement .
(R)-(+)-Norverapamil Hydrochloride participates in several chemical reactions, primarily related to its metabolism and interaction with calcium channels. The primary reactions include:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been utilized to study these reactions, allowing for detailed characterization of reaction products .
The mechanism by which (R)-(+)-Norverapamil Hydrochloride exerts its pharmacological effects involves blocking L-type calcium channels located in cardiac and smooth muscle tissues. This blockade results in:
Data from clinical studies indicate that Norverapamil's action is similar to that of its parent compound, Verapamil, with effective modulation of heart rate and vascular resistance .
(R)-(+)-Norverapamil Hydrochloride exhibits distinct physical properties:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Analytical methods such as HPLC are crucial for assessing purity and stability over time .
(R)-(+)-Norverapamil Hydrochloride finds applications in both clinical settings and research laboratories:
Furthermore, it serves as a reference compound in analytical chemistry for developing methods to quantify Verapamil and its metabolites in biological samples .
(R)-(+)-Norverapamil Hydrochloride is synthesized primarily via N-demethylation of its parent drug verapamil, a calcium channel blocker. The most efficient chemical route involves a two-step process:
Key Parameters Affecting Yield:
Table 1: Optimization of Chemical Synthesis Parameters
Parameter | Optimal Range | Conversion Efficiency | Impact on Enantiopurity |
---|---|---|---|
Molar Ratio (Verapamil:Reagent) | 1:1.5 | 92–95% | Low (requires chiral separation) |
Reaction Temperature | 50–60°C | 90–93% | Moderate |
Solvent | Dichloromethane | 94% | Low |
Challenges include inherent racemization during demethylation, necessitating post-synthesis chiral resolution. Asymmetric synthesis methods remain underdeveloped due to verapamil’s complex stereochemistry [5] [7].
Biocatalytic N-demethylation offers enantioselective advantages over chemical methods. CYP105D1, a cytochrome P450 enzyme from Streptomyces griseus, catalyzes verapamil’s N-demethylation using putidaredoxin reductase (Pdr) and putidaredoxin (Pdx) as redox partners. This system achieves 60.16% norverapamil yield within 24 hours under optimized conditions [2].
Mechanism and Specificity:
Whole-Cell Biotransformation:Escherichia coli BL21(DE3) engineered to coexpress CYP105D1, Pdr, and Pdx enables scalable production. Key enhancements include:
Table 2: Whole-Cell System Optimization for Norverapamil Production
Factor | Baseline Condition | Optimized Condition | Bioconversion Increase |
---|---|---|---|
Substrate Solubility | Aqueous buffer | 10% PEG-200 co-solvent | 2.8-fold |
Cell Density | OD₆₀₀ = 0.6 | OD₆₀₀ = 0.8 | 1.5-fold |
Redox Partner Ratio | 1:1:1 (CYP:Pdx:Pdr) | 1:2:2 | 25% improvement |
This method achieves >99% enantiomeric excess for (R)-norverapamil due to CYP105D1’s inherent stereoselectivity, bypassing post-synthesis resolution [2].
The quaternary ammonium salt (QAS) intermediate is critical for chemical synthesis. Its formation is optimized through:
Solvent Engineering:
Reaction Kinetics:
Purification Strategies:
Table 3: Solvent Impact on QAS Formation
Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Yield | Byproduct Formation |
---|---|---|---|---|
Dichloromethane | 8.93 | 40 | 94% | Low (<2%) |
1,2-Dichloroethane | 10.36 | 83 | 89% | Moderate (5%) |
1,4-Dioxane | 2.21 | 101 | 78% | High (12%) |
Structural Confirmation:¹H NMR of the QAS intermediate shows:
This optimized protocol enables kilogram-scale QAS synthesis for industrial norverapamil production [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0